molecular formula C19H27NO6 B14103103 (1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

Cat. No.: B14103103
M. Wt: 365.4 g/mol
InChI Key: HPDHKHMHQGCNPE-QESVCWQLSA-N
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Description

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[951]heptadec-11-ene-3,8,17-trione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6?/t12-,15-,19-/m1/s1

InChI Key

HPDHKHMHQGCNPE-QESVCWQLSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN(CC[C@H](C2=O)OC1=O)C)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C

Origin of Product

United States

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